molecular formula C13H12N2O B13385865 5-(p-Tolyl)picolinamide CAS No. 1351479-05-4

5-(p-Tolyl)picolinamide

Cat. No.: B13385865
CAS No.: 1351479-05-4
M. Wt: 212.25 g/mol
InChI Key: GVDPCCKPSYFZMT-UHFFFAOYSA-N
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Description

5-(p-Tolyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide moiety attached to a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)picolinamide typically involves the coupling of a picolinamide derivative with a p-tolyl group. One common method includes the reaction of picolinamide with p-tolyl aldehyde under specific conditions. For instance, the acylation of picolinamide-protected phenylalanine with p-tolyl aldehyde has been reported .

Industrial Production Methods: Industrial production of picolinamides, including this compound, often involves the use of advanced catalytic processes. For example, the coupling of 4-methoxy-3-acyloxypicolinic acid with key amino esters derived from substituted phenylethanols is a notable method .

Chemical Reactions Analysis

Types of Reactions: 5-(p-Tolyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms.

Scientific Research Applications

5-(p-Tolyl)picolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the Qi-site in the cytochrome bc1 complex, inhibiting its function . This interaction disrupts the electron transport chain, leading to the compound’s antifungal properties.

Comparison with Similar Compounds

Uniqueness: 5-(p-Tolyl)picolinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

1351479-05-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-(4-methylphenyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13(14)16)15-8-11/h2-8H,1H3,(H2,14,16)

InChI Key

GVDPCCKPSYFZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)N

Origin of Product

United States

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